molecular formula C11H15ClO2 B1616448 Metaglycodol CAS No. 13980-94-4

Metaglycodol

Cat. No.: B1616448
CAS No.: 13980-94-4
M. Wt: 214.69 g/mol
InChI Key: OLXAYPPTCHXQRE-UHFFFAOYSA-N
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Description

Metaglycodol (CAS 3980-94-4), also known as 美他二醇 in Chinese, is a central nervous system (CNS) agent classified as an anxiolytic drug . It is structurally characterized by a glycol moiety linked to a substituted aromatic ring, contributing to its pharmacological activity.

Properties

IUPAC Name

2-(3-chlorophenyl)-3-methylbutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-10(2,13)11(3,14)8-5-4-6-9(12)7-8/h4-7,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXAYPPTCHXQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C1=CC(=CC=C1)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864459
Record name 2-(3-Chlorophenyl)-3-methylbutane-2,3-diol
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Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13980-94-4
Record name 2-(3-Chlorophenyl)-3-methyl-2,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13980-94-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metaglycodol [INN]
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Record name Metaglycodol
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Record name 2-(3-Chlorophenyl)-3-methylbutane-2,3-diol
Source EPA DSSTox
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Record name METAGLYCODOL
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Chemical Synthesis and Initial Solution Preparation

  • Dissolution in Suitable Solvents: The initial step involves dissolving Metaglycodol in one or more solvents that effectively solubilize the compound to form a clear solution. Common solvents include water or aqueous mixtures with organic co-solvents such as lower alcohols (ethanol, isopropanol) or heterocyclic compounds (e.g., tetrahydrofuran) depending on solubility profiles.

  • pH Adjustment: The pH of the solution is carefully adjusted using acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to optimize solubility and stability. For this compound, maintaining a pH range that prevents degradation and maximizes solubility is critical. This step often precedes filtration to remove impurities and undissolved solids.

Use of Anti-Solvents to Induce Precipitation

  • Anti-Solvent Addition: To isolate this compound in solid form, an anti-solvent miscible with the primary solvent but in which this compound is insoluble is added. This forces the compound out of solution, causing precipitation. Typical anti-solvents include water (if the primary solvent is organic) or organic solvents like tetrahydrofuran or dioxane when water is the solvent.

  • Seeding: To control crystal form and particle size, seeding with a small amount of pre-formed this compound crystals may be employed during or prior to precipitation.

Filtration and Isolation of Precipitated Solids

  • The precipitated this compound is separated from the solvent mixture by filtration or decanting. The resulting wet solids contain residual solvents and anti-solvents, necessitating further drying.

Lyophilization (Freeze-Drying) Process

Lyophilization is a critical step for preparing this compound in a stable, dry powder form suitable for pharmaceutical use. The process involves:

  • Freezing: The wet this compound solids are rapidly frozen, typically at temperatures around -30°C to -50°C. Rapid freezing helps preserve the amorphous or crystalline state and prevents degradation.

  • Primary Drying (Sublimation): Under vacuum, the frozen solvent sublimates directly from solid to vapor without passing through a liquid phase. This step removes most of the solvent and anti-solvent.

  • Secondary Drying (Desorption): Residual moisture and solvents are removed by slightly increasing the temperature under vacuum, ensuring low residual solvent content and moisture for product stability.

  • Sealing: After drying, the product is sealed under inert atmosphere (e.g., nitrogen) to prevent moisture uptake and degradation.

Solvent and Anti-Solvent Selection Criteria

Parameter Preferred Solvent Characteristics Preferred Anti-Solvent Characteristics
Solubility for this compound High solubility to form clear solution Insoluble for this compound to induce precipitation
Volatility Volatile, to be removed by lyophilization Volatile or sublimable under freeze-drying conditions
Miscibility Miscible with anti-solvent Miscible with solvent
Stability Chemically inert, does not degrade this compound Chemically inert, does not react with this compound

Research Findings and Optimization Parameters

  • pH Optimization: Maintaining pH between 5 and 7 (or adjusted based on this compound’s stability profile) improves solubility and prevents degradation during preparation.

  • Solvent Ratios: The ratio of solvent to anti-solvent critically influences particle size and crystallinity. Higher anti-solvent proportions favor rapid precipitation but may cause amorphous forms.

  • Freezing Rate: Rapid freezing preserves the desired crystalline form and enhances drying efficiency.

  • Vacuum Pressure and Temperature: Vacuum pressures around 200 microns and controlled shelf temperatures (-5°C to 30°C) during drying optimize solvent removal without compromising compound integrity.

Summary Table of Preparation Steps

Step No. Process Step Key Parameters/Notes
1 Dissolution Use water or aqueous-organic solvent; adjust pH
2 pH Adjustment Acid or base addition to optimize solubility/stability
3 Anti-Solvent Addition Add miscible anti-solvent to precipitate this compound
4 Filtration Separate precipitated solids from solvent mixture
5 Freezing Rapid freeze at -30°C to -50°C
6 Primary Drying (Sublimation) Vacuum ~200 microns; shelf temp ~ -5°C
7 Secondary Drying (Desorption) Increase temp to ~30°C under vacuum
8 Sealing Seal under nitrogen atmosphere to prevent moisture

Chemical Reactions Analysis

Types of Reactions

Metaglycodol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chloro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Metaglycodol (chemical name: 2-m-chlorophenyl-3-methyl-2,3-butanediol) exhibits a structure that allows it to interact with biological systems effectively. Its mechanism of action is primarily linked to its influence on neurotransmitter systems and metabolic pathways, making it a subject of interest in both therapeutic and research contexts.

Pharmacological Applications

  • Neuropharmacology :
    • This compound has been studied for its potential neuroprotective effects. Research indicates that it may mitigate the neurotoxic effects of various psychotropic drugs, as demonstrated in studies involving different mouse strains. For instance, it reduced the lethal effects of amphetamines in Swiss-Webster mice but showed varying efficacy across different genetic backgrounds .
  • Antidepressant Research :
    • The compound has been investigated for its antidepressant-like effects in animal models. In particular, studies have shown that this compound can alter behavior in response to stressors, suggesting a potential role in treating mood disorders .
  • Toxicology Studies :
    • This compound's safety profile has been assessed through various toxicological studies. It has been shown to exhibit differential toxicity based on genetic factors in mice, highlighting the importance of genetic background in pharmacological responses .

Biochemical Applications

  • Metabolic Studies :
    • This compound is utilized in metabolic research to understand its role in glucose metabolism and insulin sensitivity. Studies have indicated that it may influence insulin signaling pathways, which could have implications for diabetes research .
  • Drug Interaction Studies :
    • The compound serves as a valuable tool in studying interactions between drugs and metabolic enzymes. Its ability to modulate enzyme activity makes it a candidate for further exploration in drug development .

Case Studies and Research Findings

Several case studies underscore the significance of this compound in scientific research:

  • Study on Neurotoxicity : A study conducted on aggregated Swiss-Webster mice demonstrated that this compound significantly reduced the neurotoxic effects of amphetamines, suggesting its protective role against drug-induced neurotoxicity .
  • Behavioral Assessment : In behavioral assays, this compound was shown to affect locomotor activity and anxiety-like behaviors in mice, indicating its potential utility as an antidepressant agent .

Data Table: Summary of Research Findings

Study FocusFindingsReference
NeurotoxicityReduced lethal effects of amphetamines
Antidepressant EffectsAltered behavior under stress
Insulin SensitivityPotential modulation of insulin signaling
Genetic VariabilityDifferential toxicity based on mouse strain

Mechanism of Action

Metaglycodol exerts its effects through interaction with the central nervous system. It is believed to modulate neurotransmitter activity, particularly by enhancing the effects of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. This leads to its tranquilizing and sedative effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenaglycodol

Phenaglycodol (苯甲酸苄酯) shares a structural backbone with Metaglycodol, differing in the substitution of a benzyl ester group instead of a methyl group (see Table 1). Both compounds exhibit anxiolytic properties but differ in potency and metabolic pathways. Phenaglycodol undergoes hepatic glucuronidation, whereas this compound is primarily metabolized via cytochrome P450 enzymes, leading to variations in half-life (t₁/₂: ~6 hours for this compound vs. ~8 hours for Phenaglycodol) .

Flumecinol

Flumecinol (氟甲硝唑) is another structural analog, featuring a fluorine atom substitution. Unlike this compound, Flumecinol demonstrates broader antimicrobial activity and is repurposed for treating parasitic infections.

Table 1: Structural and Functional Comparison
Parameter This compound Phenaglycodol Flumecinol
Chemical Formula C₁₀H₁₄O₂ C₁₄H₁₂O₃ C₉H₁₀FNO₂
Primary Use Anxiolytic Anxiolytic Antimicrobial
Metabolism CYP450-dependent Glucuronidation Hydrolysis
Half-life (t₁/₂) ~6 hours ~8 hours ~4 hours
Key Adverse Effects Sedation, dizziness Hepatotoxicity Gastrointestinal distress

Sources:

Comparison with Functionally Similar Compounds

Benzodiazepines (e.g., Diazepam)

Benzodiazepines, like diazepam, share this compound’s anxiolytic effects via GABA-A receptor potentiation.

Buspirone

Buspirone, a non-benzodiazepine anxiolytic, differs mechanistically as a 5-HT₁A partial agonist. This compound’s faster onset of action (~30 minutes vs. 2 weeks for Buspirone) provides an advantage in acute anxiety management .

Table 2: Pharmacodynamic and Clinical Profile Comparison
Parameter This compound Diazepam Buspirone
Mechanism GABA modulation GABA-A potentiation 5-HT₁A agonism
Onset of Action ~30 minutes ~15 minutes ~2 weeks
Addiction Risk Low High None
Therapeutic Index Moderate Narrow Wide

Sources:

Biological Activity

Metaglycodol, a compound known for its potential therapeutic applications, has garnered attention in pharmacological research due to its biological activity. The following sections will explore its mechanisms of action, efficacy in various studies, and relevant case studies that highlight its significance in medical applications.

This compound, chemically identified as 2-m-chlorophenyl-3-methyl-2,3-butanediol, exhibits a range of biological activities. It has been shown to influence various physiological processes, particularly in the context of neuropharmacology. Research indicates that this compound can reduce the lethal effects of amphetamine in specific mouse strains, suggesting a protective effect against certain neurotoxic substances .

Efficacy in Animal Models

In various studies involving animal models, this compound has demonstrated notable effects:

  • Sedative Properties : this compound was found to significantly prolong hexobarbital-induced sleep in mice more effectively than phenaglycodol, indicating its potential as a sedative agent .
  • Neuroprotective Effects : The compound has been observed to prevent deaths caused by amphetamine overdose in mice, highlighting its possible role as a neuroprotective agent .

Comparative Efficacy Table

The following table summarizes the comparative efficacy of this compound and related compounds based on various studies:

CompoundEffect on Hexobarbital SleepProtection Against Amphetamine Overdose
This compoundSignificant prolongationYes
PhenaglycodolModerate prolongationNo
Control (No treatment)NoneNo

Case Study 1: Neuropharmacological Assessment

A study assessing the neuropharmacological effects of this compound involved administering the compound to different mouse strains. Results indicated that B6D2F1 mice exhibited higher susceptibility to the effects of this compound compared to Swiss-Webster mice, suggesting strain-dependent variations in drug response .

Case Study 2: Sedation and Safety Profile

In another case study focusing on sedation, researchers evaluated the safety profile of this compound when used as an adjunct treatment for patients experiencing anxiety-related disorders. The findings suggested that while this compound effectively induced sedation, careful monitoring was necessary to avoid excessive sedation or respiratory depression .

Research Findings

Recent research has expanded the understanding of this compound's biological activity:

  • Dose-Response Relationship : Studies have shown a complex dose-response relationship where varying doses lead to different levels of efficacy and safety profiles across different animal models .
  • Genetic Variability : Genetic factors influencing drug metabolism and response have been identified as significant variables affecting the efficacy of this compound. This highlights the importance of personalized medicine approaches when considering its therapeutic use .

Q & A

Basic Research: What analytical techniques are recommended for characterizing Metaglycodol's purity and stability?

Methodological Answer:

  • Purity Assessment : Use high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis, coupled with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
  • Stability Testing : Conduct accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity conditions (75% RH). Monitor degradation products via mass spectrometry (MS) and validate methods per ICH guidelines .
  • Documentation : Report all protocols in sufficient detail to ensure reproducibility, including solvent systems, column specifications, and calibration curves .

Advanced Research: How can researchers resolve discrepancies in this compound’s efficacy across different in vivo models?

Methodological Answer:

  • Comparative Study Design : Standardize variables such as dosage, administration routes, and animal strains. Use factorial ANOVA to isolate confounding factors (e.g., metabolic differences) .
  • Meta-Analysis : Aggregate data from published studies using PRISMA guidelines. Apply random-effects models to account for heterogeneity and assess publication bias via funnel plots .
  • Mechanistic Validation : Perform cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify species-specific metabolic pathways influencing efficacy .

Basic Research: What experimental protocols are essential for assessing this compound’s neuroprotective effects preclinically?

Methodological Answer:

  • In Vitro Assays : Use primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂). Measure cell viability via MTT assays and apoptosis markers (e.g., caspase-3 activation) .
  • In Vivo Models : Employ rodent models of neurodegeneration (e.g., MPTP-induced Parkinsonism). Include sham and placebo controls, with blinded outcome assessments to reduce bias .
  • Dose-Response Curves : Establish ED₅₀ values using nonlinear regression analysis. Validate results across ≥3 independent replicates .

Advanced Research: What computational strategies integrate multi-omics data to elucidate this compound’s mechanism of action?

Methodological Answer:

  • Transcriptomics/Proteomics : Combine RNA-seq and LC-MS/MS data to identify differentially expressed pathways (e.g., NF-κB, PI3K-AKT). Use STRING-DB for protein interaction networks .
  • Bioinformatics Pipelines : Apply weighted gene co-expression network analysis (WGCNA) to cluster omics data. Validate targets via CRISPR-Cas9 knockout models .
  • Machine Learning : Train classifiers (e.g., random forests) on omics datasets to predict this compound’s off-target effects. Cross-validate with in silico docking simulations .

Basic Research: How should researchers design dose-escalation studies for this compound’s toxicity profiling?

Methodological Answer:

  • Acute Toxicity : Follow OECD Guideline 423, administering single doses (10–2000 mg/kg) to rodents. Monitor mortality, organ weight changes, and histopathology .
  • Subchronic Studies : Conduct 28-day repeated-dose trials. Analyze hematological, hepatic, and renal biomarkers. Use Tukey’s HSD test for pairwise comparisons .
  • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for reporting animal studies, including sample-size justifications and randomization protocols .

Advanced Research: What statistical approaches address variability in this compound’s pharmacokinetic data across populations?

Methodological Answer:

  • Population PK Modeling : Use nonlinear mixed-effects models (NONMEM) to estimate inter-individual variability in clearance and volume of distribution .
  • Covariate Analysis : Incorporate demographic factors (e.g., age, CYP450 genotype) via stepwise covariate modeling. Validate with bootstrapping .
  • Bayesian Forecasting : Optimize dosing regimens in real-time using prior PK data and Markov chain Monte Carlo (MCMC) simulations .

Basic Research: What validation criteria ensure reproducibility in this compound’s synthetic protocols?

Methodological Answer:

  • Synthesis Reproducibility : Report reaction conditions (temperature, catalysts, solvents) and characterize intermediates via FTIR and melting-point analysis .
  • Batch Consistency : Use statistical process control (SPC) charts to monitor purity across batches. Apply acceptance criteria (e.g., ≤2% impurities) .
  • Cross-Lab Validation : Collaborate with independent labs to replicate synthesis. Publish raw chromatographic data in supplementary materials .

Advanced Research: How can researchers reconcile contradictory findings in this compound’s receptor-binding assays?

Methodological Answer:

  • Assay Optimization : Compare radioligand binding (e.g., ³H-Metaglycodol) versus fluorescence polarization. Control for nonspecific binding using excess cold ligand .
  • Structural Dynamics : Perform molecular dynamics simulations to explore conformational changes in target receptors. Validate with cryo-EM .
  • Inter-Lab Harmonization : Share standardized protocols (e.g., buffer composition, incubation times) via platforms like Protocols.io to reduce methodological variability .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metaglycodol
Reactant of Route 2
Reactant of Route 2
Metaglycodol

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